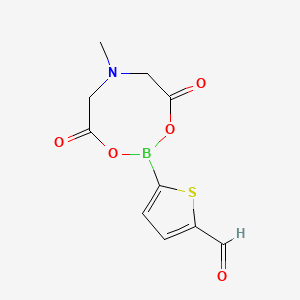

5-(6-甲基-4,8-二氧代-1,3,6,2-二氧杂硼杂环丁烷-2-基)噻吩-2-甲醛

描述

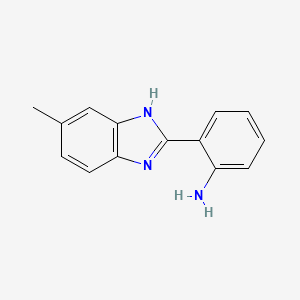

The compound "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is a complex molecule that appears to be related to the family of thiophene carbaldehydes. Thiophene carbaldehydes are known for their utility in various chemical reactions and have been used as intermediates in the synthesis of fluorescent reagents, as well as in the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of related thiophene carbaldehyde derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yields. For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was achieved through a chemo- and regioselective Br/Li exchange reaction, indicating the potential complexity involved in synthesizing such compounds . Although the specific synthesis of "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

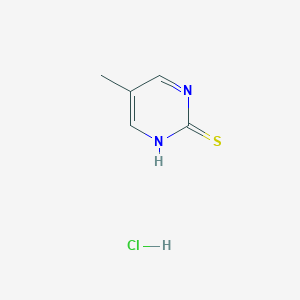

The molecular structure of thiophene carbaldehydes is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and an aldehyde group. The specific compound likely contains additional functional groups, such as a dioxazaborocan ring, which would introduce boron and nitrogen atoms into the structure, potentially affecting its reactivity and electronic properties.

Chemical Reactions Analysis

Thiophene carbaldehydes participate in various chemical reactions. For example, they have been used to synthesize fluorescent reagents for the detection of primary alkylamines . They also react with other heterocyclic compounds, such as 1,3-dioxin-4-ones, to form new heterocyclic structures . The presence of additional functional groups in "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" would likely confer unique reactivity patterns that could be exploited in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carbaldehydes are influenced by their molecular structure. The thiophene ring contributes to the compound's aromaticity and stability, while the aldehyde group is typically reactive, allowing for the formation of various derivatives. The additional functional groups in the compound of interest would further modulate properties such as solubility, boiling point, and reactivity. These properties are crucial for the compound's application in chemical synthesis and its behavior in different environments.

科学研究应用

光物理性质和隐形标记颜料

对噻吩-2-甲醛的研究,如通过光化学环化合成 4H-噻吩并[3,2-c]色烯-2-甲醛,突出了它们在光物理研究和作为隐形标记颜料的应用中的潜力。这些化合物已被证明具有有趣的旋光性质,这在材料科学领域很有价值,用于创建特定类型的颜料或标记,这些颜料或标记仅在特定光照条件下可见 (Ulyankin 等,2021)。

杂环化合物的合成

噻吩-2-甲醛用作合成各种杂环化合物的原料。例如,它们已被用于苯并[b]噻吩衍生物和噻吩并[2,3-g]吲哚体系的合成 (Datta & De,1989)。这些化合物在药物和化学研究中具有重要意义,因为它们具有多种生物活性以及潜在应用。

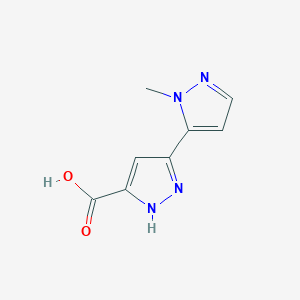

荧光传感器的发展

化合物 5-(N-乙基咔唑-3-基)噻吩-2-甲醛 (ECTC) 展示了噻吩-2-甲醛在荧光传感器开发中的应用。ECTC 是一种新型的铁离子荧光传感器,突出了此类化合物在传感和检测技术中的作用 (Zhang 等,2016)。

抗菌活性研究

噻吩-2-甲醛在抗菌研究中得到探索。例如,从噻吩-2-甲醛合成新型 2-取代苯并恶唑衍生物并评价其抗菌活性,证明了它们在开发新型抗菌剂方面的潜力 (Balaswamy 等,2012)。

有机合成中的探索

噻吩-2-甲醛在有机合成中的多功能性从它们在各种合成方案中的应用中显而易见。例如,5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛的区域选择性合成说明了这些化合物在开发特定有机反应和合成目标有机分子中的用途 (Bar,2021)。

作用机制

安全和危害

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

属性

IUPAC Name |

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPPZMPYPCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)

![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)

![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)

![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)